molecular formula C13H15N3 B090756 N-Benzylbis(2-cyanoethyl)amine CAS No. 16728-92-0

N-Benzylbis(2-cyanoethyl)amine

Cat. No. B090756
CAS RN: 16728-92-0
M. Wt: 213.28 g/mol
InChI Key: WWSYLVQUYMYQBU-UHFFFAOYSA-N
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Description

N-Benzylbis(2-cyanoethyl)amine is a chemical compound with the molecular formula C13H15N3 . It is used for research purposes.


Synthesis Analysis

The synthesis of N-Benzylbis(2-cyanoethyl)amine and similar compounds has been a subject of research. For instance, a method for the synthesis of amines involves the catalytic amination of biomass-derived oxygenates . Another approach involves the selective N-alkylation of amines with alcohols, catalyzed by manganese pincer complexes .


Molecular Structure Analysis

The molecular structure of N-Benzylbis(2-cyanoethyl)amine consists of a benzyl group attached to two cyanoethyl groups . The molecular weight of this compound is 213.28 g/mol.


Chemical Reactions Analysis

Amines, including N-Benzylbis(2-cyanoethyl)amine, can undergo various reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another reaction involves the addition of protic nucleophiles to acrylonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzylbis(2-cyanoethyl)amine can be found in databases like PubChem . Amines are known to react with acids to form salts soluble in water .

Scientific Research Applications

Organic Synthesis

Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Chemical Research

N-Benzylbis(2-cyanoethyl)amine and related compounds can be used in chemical research. For example, they can be used as starting materials or intermediates in the synthesis of other compounds .

Quinazolinone Synthesis

In a specific example of chemical synthesis, N-benzyl cyanamides have been used in the synthesis of 3-benzyl-4-imino-3,4-dihydroquinazolin-2-amine .

Safety And Hazards

Aromatic amines, which include N-Benzylbis(2-cyanoethyl)amine, can significantly harm human health and the environment . Therefore, proper handling and disposal protocols must be followed to minimize their impact .

Future Directions

The future of the synthesis of amines like N-Benzylbis(2-cyanoethyl)amine lies in the development of greener synthetic methodologies . The use of biomass-derived resources for the production of amines is one such promising direction .

properties

IUPAC Name

3-[benzyl(2-cyanoethyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYLVQUYMYQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457606
Record name N-Benzylbis(2-cyanoethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylbis(2-cyanoethyl)amine

CAS RN

16728-92-0
Record name N-Benzylbis(2-cyanoethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18.58 g of acrylonitrile was added dropwise to an aqueous solution (80 mL) of 10.71 g of benzylamine at room temperature over 1 hour and 20 minutes. Thereafter, the mixture was heated and stirred at 70° C. for 8 hours. After the reaction mixture was concentrated to dryness, 100 mL of water was added thereto, followed by extraction of the mixture with ethyl acetate (150 mL). After the organic layer obtained was washed with water, it was dried with anhydrous magnesium sulfate. The solvent was distilled off to give 19.93 g of the title compound as a colorless oil.
Quantity
18.58 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 50.0 g (0.406 mol) of bis(2-cyanoethyl)amine, 51.45 g (0.406 mol) of benzyl chloride, 1.0 g (6.7 mmol) of sodium iodide, 22.05 g (0.208 mol) of sodium carbonate and 150 mL of acetonitrile was stirred mechanically and heated at reflux under nitrogen for 5 h. The cooled reaction mixture was filtered and the solids were washed with acetonitrile (3×50 mL). The combined filtrates were concentrated by rotary evaporation. A solution of the residue in 100 mL of CH2Cl2 was washed with saturated aqueous Na2S2O3 (2×20 mL) and saturated aqueous NaCl (2×50 mL). The combined aqueous layers were extracted with CH2Cl2 (3×30 mL). The combined CH2CO2 solutions were dried over MgSO4, filtered and concentrated by rotary evaporation. The residual solvent was removed under vacuum (0.5 mm), yielding 70.4 g (89%) of product as a light yellow oil. 1H NMR (CDCl3/TMS) δ 7.34 (m, 5 H), 3.70 (s, 2 H), 2.88 (t, J=6.8 Hz, 4 H), 2.44 (t, J=6.8 Hz, 4 H). 13C NMR (CDCl3) δ137.5, 128.3, 127.4, 118.4, 57.7, 49.1, 16.4. IR (film, cm−1) 3070 (w), 3050 (m), 3020 (s), 2930 (s), 2830 (s), 2240 (s), 1595 (m), 1575 (w), 1485 (s), 1445 (s), 1415 (s), 1360 (br), 1250 (br), :1125 (s), 1070 (s), 1020 (s), 960 (s), 730 (s), 690 (s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.45 g
Type
reactant
Reaction Step One
Quantity
22.05 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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